molecular formula C19H18F3N3O3 B2927122 N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1421443-62-0

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

カタログ番号: B2927122
CAS番号: 1421443-62-0
分子量: 393.366
InChIキー: NLZKDXBQRNEXOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a pyrazole core substituted with a furan-2-yl group at position 5, a 2-methoxyethyl chain at position 1, and a 3-(trifluoromethyl)benzamide moiety attached via a methylene bridge. Its molecular formula is C₁₉H₁₈F₃N₃O₃, with a calculated molecular weight of 395.34 g/mol. The compound’s design integrates heterocyclic and fluorinated motifs, which are common in medicinal chemistry for enhancing metabolic stability and target affinity .

特性

IUPAC Name

N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-27-9-7-25-16(17-6-3-8-28-17)11-15(24-25)12-23-18(26)13-4-2-5-14(10-13)19(20,21)22/h2-6,8,10-11H,7,9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZKDXBQRNEXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.

Structural Overview

The compound features a pyrazole ring , a furan moiety , and a trifluoromethylbenzamide structure. Its molecular formula is C16H18F3N3OC_{16}H_{18}F_3N_3O with a molecular weight of approximately 365.33 g/mol. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and biological activity.

Synthesis

The synthesis of N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazines with 1,3-diketones.
  • Attachment of the Furan Ring : Utilization of furan derivatives and coupling reagents.
  • Formation of the Benzamide Moiety : This involves amidation reactions using appropriate acid derivatives and amines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, thereby modulating signaling pathways.
  • Antimicrobial Activity : Some studies indicate potential efficacy against bacterial strains due to interference with their motility and toxin production mechanisms .

In Vitro Studies

Recent research has highlighted the compound's promising in vitro activity against various cell lines. For instance, it demonstrated an IC50 value comparable to established leads in inhibiting specific cancer cell lines, indicating its potential as an anticancer agent .

CompoundTargetIC50 (µM)
N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamideHK853 (Pseudomonas aeruginosa)2.28
Control CompoundHK8532.50

Case Studies

  • Anticancer Activity : A study evaluated the compound's effects on multicellular spheroids and demonstrated significant inhibition of tumor growth, suggesting its potential as a therapeutic agent in oncology .
  • Insecticidal Properties : Another investigation focused on its insecticidal activity, where derivatives were tested against common agricultural pests, showing effective mortality rates that could lead to new insecticide formulations .

Comparison with Similar Compounds

The unique structural features of N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide distinguish it from related compounds:

Compound NameStructural FeaturesNotable Activities
N-((5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamideLacks methoxyethyl groupLower solubility
N-(5-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamideHydroxyethyl instead of methoxyethylAltered receptor activity

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

(a) Berotralstat (BCX7353)
  • Structure: Features a pyrazole-carboxamide backbone with a trifluoromethyl group, fluorophenyl, and aminomethylphenyl substituents.
  • Molecular Weight : 635.46 g/mol (as dihydrochloride).
  • Key Differences: Unlike the target compound, Berotralstat includes a cyclopropylmethylamino group and a cyanophenyl moiety, which enhance its plasma protein binding and oral bioavailability.
  • Therapeutic Use : Approved for hereditary angioedema prophylaxis, targeting plasma kallikrein inhibition .
(b) 3-(4-Methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide (Compound 19e)
  • Structure : Contains a pyrazole ring linked to a benzamide group and a methoxy-ethoxymethyl chain.
  • Key Differences: The 3-methylpyridin-2-yl and methanesulfonylphenoxy substituents confer glucokinase activation properties, making it a candidate for type 2 diabetes therapy.
  • Biological Activity : Acts as a glucokinase activator (EC₅₀ = 120 nM), highlighting the impact of sulfonyl and pyridyl groups on enzyme binding .
(c) N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide
  • Structure : Shares the pyrazole-furan-methoxyethyl scaffold but replaces the trifluoromethylbenzamide with a 5-methylisoxazole-carboxamide.
  • Molecular Weight : 330.34 g/mol.

Compounds with Varied Heterocycles and Amide Linkages

(a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Structure : Replaces the pyrazole core with a thiazole ring and lacks the methoxyethyl chain.
  • Key Differences : The thiazole and difluorobenzamide groups enable inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, critical in anaerobic metabolism. Hydrogen bonding (N–H⋯N) stabilizes its crystal packing .
(b) N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide
  • Structure : Incorporates an oxadiazole ring and a trifluoro-methoxybenzamide group.
  • Molecular Weight : 381.31 g/mol.
  • Key Differences : The oxadiazole ring enhances π-stacking interactions, while the ethylpyrazole substituent may reduce solubility compared to the target compound’s methoxyethyl group .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。